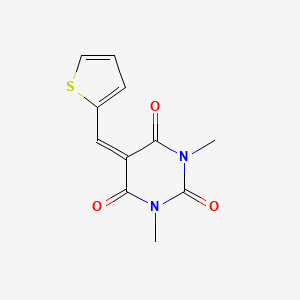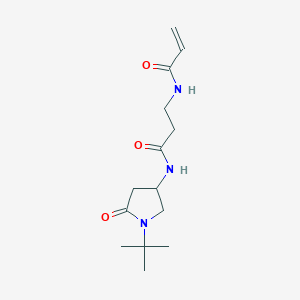
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking the EAATs, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide increases the extracellular concentration of glutamate, leading to excessive activation of glutamate receptors and subsequent neuronal damage.
Biochemical and physiological effects:
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has been shown to induce seizures and neurodegeneration in animal models, indicating its potential as a tool for studying the mechanisms of epilepsy and neurodegenerative diseases. N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has also been shown to modulate synaptic plasticity and long-term potentiation, suggesting its potential as a therapeutic agent for cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its selectivity for EAATs, which allows for the specific inhibition of glutamate transporters without affecting other neurotransmitter systems. However, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the excitotoxic effects of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide can make it challenging to interpret the results of experiments, as it can induce neuronal damage and alter the physiological state of the brain.
Zukünftige Richtungen
Future research on N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide could focus on its potential as a therapeutic agent for neurological disorders. By selectively inhibiting glutamate transporters, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide could prevent the excessive activation of glutamate receptors and subsequent neuronal damage. Additionally, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide could be used in combination with other drugs to enhance its therapeutic effects and reduce its side effects. Further studies could also investigate the role of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide in modulating synaptic plasticity and long-term potentiation, which could have implications for cognitive disorders such as Alzheimer's disease.
Synthesemethoden
The synthesis of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with prop-2-enoyl chloride, followed by the reaction with 3-aminopropionitrile. The resulting product is then treated with trifluoroacetic acid to obtain N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide in high yield.
Wissenschaftliche Forschungsanwendungen
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has been widely used as a research tool to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has been shown to increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. By inhibiting glutamate transporters, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide can mimic the pathological conditions of these disorders and provide insights into their underlying mechanisms.
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-11(18)15-7-6-12(19)16-10-8-13(20)17(9-10)14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRIIRYEDIMDHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


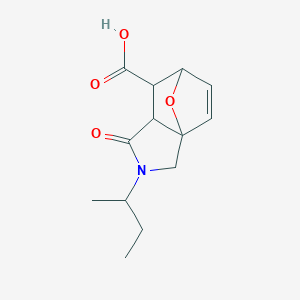
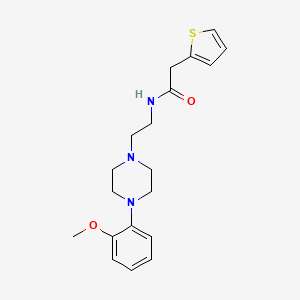

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
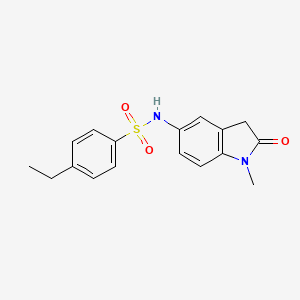
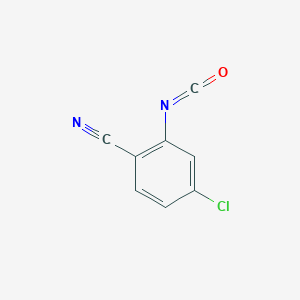


![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)


